3-Methyl-4-propoxybenzaldehyde
Description
3-Methyl-4-propoxybenzaldehyde is an aromatic aldehyde derivative featuring a methyl group at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive aldehyde moiety and tunable substituents . Its structural design balances lipophilicity (from the propoxy chain) and steric effects (from the methyl group), making it valuable for constructing complex molecules.
Properties
IUPAC Name |
3-methyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNVOKBPQBSBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613833 | |
| Record name | 3-Methyl-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820236-96-2 | |
| Record name | 3-Methyl-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-4-propoxybenzaldehyde typically involves the alkylation of 3-methylphenol (m-cresol) with propyl bromide to form 3-methyl-4-propoxyphenol. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the para position relative to the propoxy group .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-propoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3-Methyl-4-propoxybenzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3-Methyl-4-propoxybenzoic acid
Reduction: 3-Methyl-4-propoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
3-Methyl-4-propoxybenzaldehyde serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:
- Oxidation : Conversion to 3-Methyl-4-propoxybenzoic acid.
- Reduction : Reduction to 3-Methyl-4-propoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Electrophilic Aromatic Substitution : The aldehyde group can be further functionalized through substitution reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be utilized as a probe to investigate enzyme-substrate interactions and other biochemical processes. Its ability to form covalent bonds with nucleophilic sites on proteins may alter their activity, influencing various biological pathways.
Medicine
The pharmacological properties of this compound have been explored in clinical settings. Research indicates that it may enhance the efficacy of certain drugs while reducing their toxicity. Clinical trials have investigated its therapeutic effects on various diseases, suggesting potential applications in drug development and treatment strategies .
Industry
In industrial applications, this compound is valuable in the production of fragrances, flavors, and fine chemicals due to its aromatic properties. Its versatility makes it a key component in formulating consumer products .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various contexts:
- Biochemical Assays : Research demonstrated that compounds similar to this compound exhibit significant biological activities, including antibacterial and anti-inflammatory effects. These findings support its potential use in developing therapeutic agents .
- Toxicity Assessments : Evaluations of related compounds have been conducted to assess their toxicity profiles using advanced methodologies such as skin sensitization protocols. These assessments provide insights into the safety and applicability of compounds within this chemical family .
Mechanism of Action
The mechanism of action of 3-Methyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-Methyl-4-propoxybenzaldehyde and analogous derivatives, focusing on substituents, molecular properties, and applications.
Key Structural and Functional Differences
Substituent Effects on Polarity: The propoxy group in this compound increases lipophilicity compared to 3-Methylbenzaldehyde, enhancing membrane permeability in biological systems . Dimethylamino (in C₁₆H₂₅NO₃) and piperidine (in C₁₇H₂₃NO₃) groups introduce basicity, improving water solubility under acidic conditions .
Steric and Electronic Modifications: Branched isopropoxy (in C₁₃H₁₉NO₂) reduces molecular packing efficiency, likely lowering melting points compared to linear propoxy derivatives .
Biological Relevance: Compounds with heterocyclic moieties (e.g., piperidine) exhibit enhanced interactions with biological targets, such as enzymes or receptors, due to shape complementarity . Tertiary amines (e.g., dimethylamino) may confer antimicrobial or CNS activity by disrupting bacterial membranes or modulating neurotransmitter systems .
Biological Activity
3-Methyl-4-propoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzaldehyde functional group with a propoxy substituent. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of benzaldehyde compounds, including this specific compound, against different bacterial strains. The results demonstrated significant inhibition of growth for several pathogenic bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Antiviral Activity
The antiviral properties of this compound have also been investigated. In a study focusing on neuraminidase inhibitors, the compound was found to exhibit activity against influenza virus strains. The structure-activity relationship (SAR) analysis revealed that modifications to the benzaldehyde moiety could enhance inhibitory effects.
| Virus Strain | IC50 (μM) | Selectivity Index |
|---|---|---|
| H1N1 A/GuangdongSB/01/2009 | 26.96 | >600 |
| H1N1 A/Guangdong/03/2009 | 27.73 | >600 |
| H1N1 A/Guangdong/05/2009 | 25.13 | >600 |
The selectivity index indicates low cytotoxicity towards host cells, making it a promising candidate for further development as an antiviral agent .
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have shown that while some derivatives exhibit moderate cytotoxicity, this compound displays an acceptable safety profile with high selectivity towards viral targets compared to normal cells.
| Cell Line | Cytotoxic Concentration (μM) |
|---|---|
| HepG2 (Liver Cancer) | >600 |
| MDCK (Dog Kidney) | >600 |
These results are critical for evaluating the therapeutic potential of the compound in clinical settings .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzaldehyde derivatives, including this compound. For instance, a study highlighted its effectiveness in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies .
Moreover, research into its structural modifications has led to enhanced biological activity, demonstrating the importance of SAR in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-4-propoxybenzaldehyde, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The synthesis of alkoxy-substituted benzaldehydes typically involves condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde was prepared via Schiff base formation using aldehydes and hydrazine derivatives in ethanol with acetic acid catalysis, followed by purification via vacuum filtration . Key analytical techniques include:
- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
- FTIR to identify functional groups (e.g., C=O stretch at ~1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., <1 ppm error) .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high exposure .
- First Aid : Flush eyes with water for 10–15 minutes; wash skin with soap/water for ≥15 minutes. Seek medical attention for ingestion .
- Storage : Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational methods like QSPR or DFT predict the physicochemical properties of this compound?
- Methodological Answer : Tools like CC-DPS combine quantum chemistry and QSPR to predict properties such as logP, solubility, and reactivity. For example, 4-methoxybenzaldehyde’s logP was calculated as 1.3 using validated algorithms . Researchers can apply similar frameworks to model:
- Electronic properties : Substituent effects on aromatic ring electron density.
- Thermodynamic stability : Gibbs free energy calculations for reaction intermediates .
Q. What strategies resolve contradictions in reported reactivity or spectral data of alkoxy-substituted benzaldehydes?
- Methodological Answer :
- Cross-validation : Compare NMR/FTIR data across studies (e.g., 1H-NMR δ 10.72 ppm for aldehyde protons in related compounds ).
- Controlled Replication : Standardize reaction conditions (solvent, temperature) to isolate variables .
- Advanced Characterization : Use X-ray crystallography (e.g., single-crystal studies with R factor <0.054 ) to resolve structural ambiguities.
Q. How does substituent positioning (methyl vs. methoxy, propoxy vs. ethoxy) influence electronic properties and reaction pathways?
- Methodological Answer :
- Electron-Donating Effects : Methoxy groups increase ring electron density, enhancing electrophilic substitution reactivity compared to methyl groups.
- Steric Effects : Propoxy chains introduce bulkier substituents, potentially hindering crystallization or altering regioselectivity in reactions .
- Case Study : 3-Ethoxy-4-methoxybenzaldehyde derivatives showed modified antibacterial activity due to substituent-induced electronic shifts .
Q. What role does substituent positioning play in the crystallization behavior of this compound analogues?
- Methodological Answer : Ortho-substituents often disrupt crystal packing due to steric hindrance, whereas para-substituents facilitate symmetric lattice formation. For example, 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde crystallized in a monoclinic system (space group P21/c) with defined torsion angles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
